LY2365109 hydrochloride

Description

Properties

IUPAC Name |

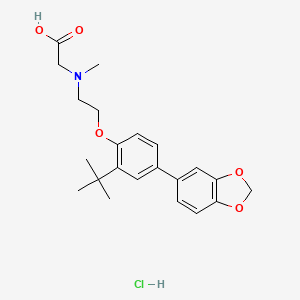

2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5.ClH/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25;/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVOAGQZHDAFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)OCCN(C)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LY2365109 Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5] As a key regulator of glycine levels in the synaptic cleft, GlyT1 plays a crucial role in modulating neurotransmission. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[6] This potentiation of NMDA receptor activity has positioned this compound as a compound of interest for investigating neurological and psychiatric disorders associated with glutamatergic hypofunction, such as schizophrenia.[6][7] Furthermore, its ability to increase seizure thresholds in preclinical models suggests its potential as a novel anti-epileptic agent.[1][8] This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, and key experimental findings.

Chemical Properties and In Vitro Activity

This compound is a synthetic molecule with the chemical formula C22H28ClNO5 and a molecular weight of 421.91 g/mol .[1] It is a white to off-white solid.[1] The key in vitro activity of this compound is its potent and selective inhibition of the human glycine transporter 1a (hGlyT1a).

| Parameter | Value | Source |

| Molecular Formula | C22H28ClNO5 | [1] |

| Molecular Weight | 421.91 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| IC50 (hGlyT1a) | 15.8 nM | [1][3] |

| IC50 (GlyT2) | > 30,000 nM | [2][4] |

Mechanism of Action: Potentiation of NMDA Receptor Signaling

The primary mechanism of action of this compound is the inhibition of the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into neurons and glial cells. By blocking this transporter, this compound leads to an increase in the extracellular concentration of glycine. Glycine serves as an essential co-agonist for the NMDA receptor, meaning that its binding to the GluN1 subunit of the receptor is necessary for the channel to be opened by the binding of the primary agonist, glutamate, to the GluN2 subunit. The subsequent influx of Ca2+ through the NMDA receptor channel triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory.

In Vivo Pharmacodynamics

Preclinical studies in rodents have demonstrated the in vivo activity of this compound. Oral administration of the compound leads to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF).[1][9] Furthermore, this modulation of glycine levels has been shown to have functional consequences, notably an increase in seizure thresholds in mice.[1][8]

Table 1: Effect of this compound on Cerebrospinal Fluid (CSF) Glycine Levels in Rats

| Dose (mg/kg, p.o.) | Effect on CSF Glycine | Source |

| 0.3 - 30 | Dose-dependent elevations | [1][9] |

Table 2: Effect of this compound on Seizure Threshold in Mice

| Animal Model | Effect | Source |

| Mice | Increased seizure thresholds | [1][8] |

Experimental Protocols

Detailed experimental protocols for the synthesis and in vivo evaluation of this compound are described in the primary literature. Due to restricted access to the full-text articles, a generalized summary of the likely methodologies is provided below. For precise, step-by-step protocols, readers are directed to the original publications.

In Vitro Glycine Uptake Assay (Generalized)

A common method to determine the inhibitory activity of a compound on GlyT1 is a radiolabeled glycine uptake assay.

In Vivo Cerebrospinal Fluid (CSF) Collection and Analysis (Generalized)

To assess the effect of this compound on central glycine levels, CSF is collected from rodents following compound administration.

Pharmacokinetic Profile

As of the latest available information, detailed pharmacokinetic parameters for this compound, such as its half-life, bioavailability, and metabolic pathways, have not been extensively reported in publicly accessible literature. This information is crucial for the design of further preclinical and clinical studies and represents a current knowledge gap.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of the glycine transporter 1 and the modulation of NMDA receptor function in the central nervous system. Its potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding the therapeutic potential of GlyT1 inhibition. The preclinical findings demonstrating its ability to elevate central glycine levels and increase seizure thresholds warrant further investigation into its potential as a treatment for epilepsy and other neurological disorders characterized by glutamatergic dysregulation. Future research should focus on elucidating the detailed pharmacokinetic profile of this compound and conducting further efficacy and safety studies in relevant animal models.

References

- 1. ilae.org [ilae.org]

- 2. ilae.org [ilae.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LY 2365109 hydrochloride | Glycine Transporter Inhibitors: R&D Systems [rndsystems.com]

- 5. adooq.com [adooq.com]

- 6. Multidimensional Connectomics and Treatment-Resistant Schizophrenia: Linking Phenotypic Circuits to Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycine transporter 1 is a target for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LY2365109 | glycine transporter 1 (GlyT1) inhibitor | CAS# 868265-28-5 | InvivoChem [invivochem.com]

An In-Depth Technical Guide to the Mechanism of Action of LY2365109 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). This document provides a comprehensive overview of its mechanism of action, supported by preclinical data. The primary mode of action of LY2365109 involves the modulation of glutamatergic neurotransmission through the enhancement of N-methyl-D-aspartate (NMDA) receptor function. By blocking the reuptake of glycine, a mandatory co-agonist at the NMDA receptor, LY2365109 elevates extracellular glycine concentrations in the synapse, leading to increased NMDA receptor activation. This guide details the in vitro and in vivo studies that have elucidated this mechanism, presenting key quantitative data, experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Potentiation

The central mechanism of action of this compound is its function as a potent and selective inhibitor of the glycine transporter 1 (GlyT1)[1][2][3]. GlyT1 is a critical component in the regulation of glycine levels within the synaptic cleft. By inhibiting GlyT1, LY2365109 effectively blocks the reuptake of glycine into presynaptic terminals and surrounding glial cells.

This inhibition leads to an accumulation of extracellular glycine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor[4]. The binding of both glutamate and a co-agonist, such as glycine or D-serine, is required for the activation of the NMDA receptor ion channel. Consequently, the elevated synaptic glycine levels induced by LY2365109 lead to a potentiation of NMDA receptor-mediated neurotransmission[2]. This enhancement of glutamatergic signaling is the foundation of the pharmacological effects of LY2365109.

dot

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from preclinical studies.

| Parameter | Value | Species/System | Reference |

| IC50 for GlyT1 | 15.8 nM | Cells over-expressing human GlyT1a | [3] |

| IC50 for GlyT2 | > 30,000 nM | Not specified | [1] |

| Glycine Elevation (Striatal Microdialysate) | 2-fold increase (from 1.52 µM to 3.6 µM) | Rat | [5] |

| Glycine Elevation (Cerebrospinal Fluid) | 3-fold increase (from 10.38 µM to 36 µM) | Rat | [5] |

Experimental Protocols

In Vitro Glycine Uptake Assay

This assay is fundamental to determining the inhibitory potency of compounds on the glycine transporter.

Objective: To measure the half-maximal inhibitory concentration (IC50) of LY2365109 on GlyT1-mediated glycine uptake.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human GlyT1a transporter are cultured in appropriate media.

-

Assay Preparation: Cells are harvested and seeded into 96-well plates. Prior to the assay, the cells are washed with a modified HEPES buffer (pH 7.4).

-

Compound Incubation: Various concentrations of this compound are pre-incubated with the cells for a specified time (e.g., 15 minutes) at 37°C.

-

Glycine Uptake: A solution containing a fixed concentration of radiolabeled [³H]Glycine (e.g., 50 nM) is added to each well and incubated for a short period (e.g., 15 minutes) at 37°C to allow for uptake.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]Glycine.

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of LY2365109 is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation. Non-specific uptake is determined in the presence of a high concentration of non-labeled glycine (e.g., 10 mM)[6].

dot

Caption: Experimental workflow for the in vitro glycine uptake assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing direct evidence of a drug's neurochemical effects.

Objective: To determine the effect of LY2365109 administration on extracellular glycine concentrations in specific brain regions of rats.

Methodology:

-

Surgical Implantation of Guide Cannula: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., striatum or prefrontal cortex). The animals are allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Equilibration: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). The system is allowed to equilibrate for at least 1-2 hours to establish a stable baseline of glycine levels.

-

Baseline Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into chilled vials to determine baseline glycine concentrations.

-

Drug Administration: this compound (e.g., 10 mg/kg) is administered orally (p.o.).

-

Post-Dosing Sample Collection: Dialysate collection continues for several hours after drug administration to monitor changes in extracellular glycine levels.

-

Sample Analysis: The concentration of glycine in the dialysate samples is quantified using a sensitive analytical method such as high-performance liquid chromatography with fluorescence detection (HPLC-FD) after derivatization, or more directly by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5][7].

-

Data Analysis: Glycine concentrations in post-dose samples are expressed as a percentage of the mean baseline concentration.

dot

Caption: Experimental workflow for in vivo microdialysis.

Development and Clinical Status

This compound was initially developed by Eli Lilly & Co. for the potential treatment of central nervous system disorders, with a primary focus on schizophrenia, where NMDA receptor hypofunction is a key hypothesis for the underlying pathophysiology[4][8]. Preclinical studies have also suggested its potential as an anti-ictogenic drug for the treatment of epilepsy[8]. The global highest research and development status for LY2365109 is currently pending, with preclinical data available for schizophrenia[8]. There is limited publicly available information regarding the progression of LY2365109 into clinical trials.

Conclusion

This compound is a potent and selective inhibitor of the glycine transporter 1. Its mechanism of action is well-characterized in preclinical models and is based on the inhibition of glycine reuptake, leading to elevated extracellular glycine levels and subsequent potentiation of NMDA receptor function. This in-depth guide has provided a technical overview of its core mechanism, supported by quantitative data and detailed experimental protocols. The preclinical profile of LY2365109 suggests its potential for therapeutic intervention in CNS disorders characterized by glutamatergic hypofunction. Further investigation into its clinical development is warranted to fully understand its therapeutic potential.

References

- 1. tocris.com [tocris.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting glutamate synapses in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. benchchem.com [benchchem.com]

- 8. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-Depth Technical Guide to the Pharmacology and Toxicology of LY2365109 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2365109 hydrochloride is a potent and highly selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5][6][7] Its mechanism of action, centered on the modulation of glutamatergic neurotransmission through the enhancement of N-methyl-D-aspartate (NMDA) receptor function, has positioned it as a compound of interest for neurological and psychiatric disorders.[8][9][10][11][12] This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, presenting quantitative data in structured tables, detailing experimental methodologies for key studies, and visualizing complex biological pathways and workflows.

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects by selectively inhibiting the glycine transporter 1 (GlyT1), a protein responsible for the reuptake of glycine from the synaptic cleft.[5][11] Glycine acts as an essential co-agonist at the NMDA receptor; by blocking its reuptake, this compound increases the extracellular concentration of glycine.[9][10][11] This elevation in synaptic glycine enhances the activity of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory.[9][10][11] This targeted modulation of the glutamatergic system is the primary mechanism underlying the pharmacological profile of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action. In preclinical studies, administration of this compound leads to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF).[5][13] This enhanced glycinergic tone potentiates NMDA receptor function, resulting in downstream modulation of other neurotransmitter systems.[5][6][7] Specifically, it has been shown to increase the release of acetylcholine and dopamine in the striatum and prefrontal cortex, respectively.[5][6][7] A significant pharmacodynamic outcome is the compound's ability to increase seizure thresholds in animal models, suggesting potential anticonvulsant properties.[5][8]

Pharmacokinetics

Detailed pharmacokinetic data for this compound in preclinical species is not extensively available in the public domain. The following table summarizes the known information.

| Parameter | Value | Species | Route of Administration | Reference |

| IC50 (GlyT1) | 15.8 nM | Human (in vitro) | N/A | [5] |

| IC50 (GlyT2) | > 30,000 nM | Human (in vitro) | N/A | [5] |

Note: Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Toxicology

The toxicological profile of this compound is primarily characterized by effects on the central nervous and respiratory systems, particularly at higher doses.

Acute Toxicity

Specific LD50 values for this compound are not publicly available. However, high doses have been associated with significant adverse effects.

Safety Pharmacology

At elevated doses, this compound has been observed to cause profound locomotor and respiratory impairments.[5][6][7] Observed effects in rats include locomotor hyperactivity, impaired gait, and compulsive walking.[14] These effects are thought to be mechanism-based, resulting from excessive GlyT1 inhibition in caudal brain regions such as the brainstem and cerebellum.[14] This leads to an over-activation of strychnine-sensitive glycine A receptors, which are inhibitory to motor and respiratory functions.[14]

Genotoxicity and Carcinogenicity

Information regarding the genotoxic and carcinogenic potential of this compound is not available in the reviewed literature. Standard assays such as the Ames test and in vivo micronucleus test would be required to assess these endpoints.

Reproductive and Developmental Toxicology

No studies on the reproductive and developmental toxicity of this compound have been identified in the public domain.

| Toxicological Finding | Observed Effects | Species | Dose | Reference |

| Central Nervous System | Locomotor hyperactivity, impaired gait, compulsive walking | Rat | High doses | [14] |

| Respiratory System | Respiratory impairment | Rat | High doses | [5][6][7] |

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Level Assessment

Objective: To measure extracellular levels of glycine, acetylcholine, and dopamine in specific brain regions of conscious, freely moving rats following administration of this compound.

Protocol:

-

Animal Preparation: Male Sprague-Dawley rats are surgically implanted with a guide cannula targeting the striatum or prefrontal cortex under anesthesia. Animals are allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: this compound or vehicle is administered (e.g., orally).

-

Sample Collection: Dialysate collection continues for several hours post-administration.

-

Analysis: Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[3][15][16][17]

Maximal Electroshock (MES) Seizure Model

Objective: To assess the anticonvulsant activity of this compound.

Protocol:

-

Animal Preparation: Male CF-1 mice are used.

-

Drug Administration: Animals are administered this compound or vehicle at various doses via the desired route (e.g., oral gavage).

-

Seizure Induction: At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes.[2][4][18][19][20]

-

Observation: Animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

-

Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is determined, and the median effective dose (ED50) is calculated.[18][20]

Open Field Test for Locomotor Activity

Objective: To evaluate the effects of this compound on spontaneous locomotor activity.

Protocol:

-

Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape. The arena is equipped with a video camera and tracking software.[1][21][22][23][24]

-

Acclimation: Animals (e.g., rats) are habituated to the testing room for at least 30-60 minutes before the test.[22]

-

Drug Administration: this compound or vehicle is administered.

-

Testing: At a predetermined time after dosing, each animal is placed in the center of the open field, and its activity is recorded for a set duration (e.g., 15-30 minutes).

-

Data Analysis: The software analyzes various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[1][24]

Whole-Body Plethysmography for Respiratory Function

Objective: To assess the effects of this compound on respiratory function in conscious, unrestrained rodents.

Protocol:

-

Apparatus: A whole-body plethysmography chamber that allows for the measurement of pressure changes resulting from breathing.[25][26][27][28][29]

-

Calibration: The system is calibrated according to the manufacturer's instructions.

-

Acclimation: The animal is placed in the chamber and allowed to acclimate for a defined period.[25][28]

-

Drug Administration: this compound or vehicle is administered.

-

Measurement: Respiratory parameters, including respiratory rate, tidal volume, and minute volume, are recorded continuously.

-

Data Analysis: Changes in respiratory parameters from baseline are analyzed to determine the effect of the compound.[26][27]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Signaling pathway of this compound.

Experimental Workflows

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a potent and selective GlyT1 inhibitor with a clear mechanism of action related to the enhancement of NMDA receptor-mediated neurotransmission. Its pharmacodynamic profile suggests potential therapeutic applications in conditions characterized by glutamatergic hypofunction, such as epilepsy. However, the dose is limited by mechanism-based toxicities affecting motor function and respiration. Further studies are warranted to fully elucidate its pharmacokinetic properties and to conduct a comprehensive toxicological assessment to better define its therapeutic window. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other GlyT1 inhibitors in preclinical drug development.

References

- 1. anilocus.com [anilocus.com]

- 2. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LY 2365109 hydrochloride | Glycine Transporter Inhibitors: R&D Systems [rndsystems.com]

- 7. bio-techne.com [bio-techne.com]

- 8. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 12. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LY2365109 | glycine transporter 1 (GlyT1) inhibitor | CAS# 868265-28-5 | InvivoChem [invivochem.com]

- 14. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 20. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 21. Open field test in rats [protocols.io]

- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 23. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Open field (animal test) - Wikipedia [en.wikipedia.org]

- 25. Video: Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]

- 26. researchgate.net [researchgate.net]

- 27. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Plethysmography measurements of respiratory function in conscious unrestrained mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Whole-body plethysmography revisited | bioRxiv [biorxiv.org]

An In-depth Technical Guide on the Chemical Properties of LY2365109 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] This technical guide provides a comprehensive overview of its chemical and biological properties, drawing from publicly available data. The document is intended to serve as a foundational resource for researchers engaged in the study and development of GlyT1 inhibitors and modulators of the N-methyl-D-aspartate (NMDA) receptor pathway. This guide includes a compilation of its physicochemical properties, a detailed description of its mechanism of action, and generalized experimental protocols for its characterization.

Chemical and Physical Properties

This compound is a white to off-white solid.[2] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride | [1] |

| Molecular Formula | C₂₂H₂₈ClNO₅ | [2] |

| Molecular Weight | 421.91 g/mol | [1] |

| CAS Number | 1779796-27-8 | [1] |

| Appearance | Solid | [2] |

| Purity | ≥98% (by HPLC) | [1] |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | ≥ 31 mg/mL (≥ 73.48 mM) | [2] |

| Ethanol | 21.1 mg/mL (50 mM) | [1] |

| Water | < 0.1 mg/mL (insoluble) | [2] |

Table 3: Storage and Stability

| Condition | Stability | Reference(s) |

| Solid Powder | Dessicate at Room Temperature | [1] |

| In Solvent (-80°C) | 6 months | [2] |

| In Solvent (-20°C) | 1 month | [2] |

Mechanism of Action and Biological Activity

LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), with a reported IC₅₀ of 15.8 nM for glycine uptake in cells over-expressing human GlyT1a.[2] It displays high selectivity for GlyT1 over the glycine transporter 2 (GlyT2), with a reported IC₅₀ of >30,000 nM for GlyT2.[1]

The primary mechanism of action of LY2365109 involves the inhibition of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft.[3] Glycine acts as a mandatory co-agonist at the NMDA receptor. By blocking GlyT1, LY2365109 increases the extracellular concentration of glycine in the synapse, thereby potentiating NMDA receptor-mediated neurotransmission.[3][4] This enhancement of NMDA receptor function is the basis for its investigation in neurological and psychiatric disorders characterized by NMDA receptor hypofunction.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed, compound-specific experimental protocols for the characterization of this compound are not extensively available in the public domain. The following sections provide generalized, yet detailed, methodologies that are standard in the field for determining the key chemical properties of a compound like this compound.

Determination of Aqueous Solubility

A standard shake-flask method can be employed to determine the aqueous solubility of this compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (e.g., Milli-Q) in a sealed, inert container.

-

Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged at high speed, to separate the solid phase from the supernatant.

-

Sample Preparation: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent (e.g., mobile phase for HPLC).

-

Quantification: The concentration of this compound in the diluted supernatant is determined using a validated analytical method, such as HPLC-UV.

-

Calculation: The aqueous solubility is calculated from the measured concentration and the dilution factor.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

While the purity of this compound is reported as ≥98%, the specific HPLC method is not publicly detailed. A general reverse-phase HPLC method suitable for this type of molecule is described below.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 210-280 nm).

-

Injection Volume: 10 µL.

-

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., DMSO or mobile phase).

-

Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to LY2365109 and any impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.

References

LY2365109 Hydrochloride: An In-Depth Technical Guide to a Potent and Selective GlyT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5] GlyT1 is a crucial protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of NMDA receptor function has significant implications for the treatment of neurological and psychiatric disorders, including schizophrenia and epilepsy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action

This compound exerts its effects by competitively binding to and inhibiting the glycine transporter 1. This inhibition leads to an accumulation of glycine in the synaptic cleft, thereby enhancing the activation of NMDA receptors. The potentiation of NMDA receptor signaling is believed to be the primary mechanism underlying the therapeutic potential of this compound.

Caption: Mechanism of this compound action.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Species | Reference |

| IC₅₀ (GlyT1) | 15.8 nM | Cells over-expressing hGlyT1a | Human | [1][3][4] |

| IC₅₀ (GlyT2) | > 30,000 nM | Not Specified | Not Specified | [2][5] |

| Selectivity (GlyT2/GlyT1) | > 1900-fold | Not Applicable | Not Applicable | [2][5] |

Table 2: In Vivo Effects of this compound in Rats (10 mg/kg, p.o.)

| Parameter | Fold Increase (vs. Vehicle) | Brain Region | Time Post-Dose | Reference |

| Glycine Concentration | 2-fold | Striatal Microdialysates | Not Specified | [6] |

| Glycine Concentration | 3-fold | Cerebrospinal Fluid (CSF) | Not Specified | [6] |

Table 3: Preclinical Pharmacokinetics of this compound

| Species | Route | Cmax | Tmax | t½ | Oral Bioavailability (%) | Reference |

| Rat | p.o. | Data not available | Data not available | Data not available | Data not available | |

| Mouse | p.o. | Data not available | Data not available | Data not available | Data not available |

Table 4: Anticonvulsant Activity of this compound in Mice

| Seizure Model | Endpoint | ED₅₀ | Reference |

| Maximal Electroshock (MES) | Abolition of tonic hindlimb extension | Data not available | |

| Pentylenetetrazol (PTZ) | Prevention of clonic seizures | Data not available |

Note: While this compound has been shown to increase seizure thresholds, specific ED₅₀ values from these models are not publicly available.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

[³H]-Glycine Uptake Assay

This assay measures the functional inhibition of GlyT1 by quantifying the uptake of radiolabeled glycine into cells expressing the transporter.

Materials:

-

CHO-K1 cells stably expressing human GlyT1a

-

Culture Medium: Ham's F-12 or DMEM/F-12

-

Uptake Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

-

[³H]-Glycine (specific activity ~15-20 Ci/mmol)

-

This compound

-

Scintillation fluid

-

96-well microplates

Procedure:

-

Cell Culture: Culture CHO-K1/hGlyT1a cells in the appropriate medium until they reach ~90% confluency.

-

Plating: Seed the cells into 96-well microplates at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in uptake buffer.

-

Assay Initiation:

-

Aspirate the culture medium from the wells.

-

Wash the cells twice with 200 µL of uptake buffer.

-

Add 50 µL of the test compound dilutions or vehicle to the respective wells.

-

Add 50 µL of [³H]-Glycine (final concentration ~10 nM) to all wells to initiate the uptake.

-

-

Incubation: Incubate the plate at room temperature for 15 minutes.

-

Assay Termination:

-

Rapidly aspirate the assay solution.

-

Wash the cells three times with 200 µL of ice-cold uptake buffer.

-

-

Cell Lysis and Quantification:

-

Add 100 µL of 0.1 M NaOH to each well to lyse the cells.

-

Transfer the lysate to scintillation vials.

-

Add 4 mL of scintillation fluid to each vial.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the percent inhibition of [³H]-glycine uptake for each concentration of this compound.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Maximal Electroshock (MES) Seizure Model in Mice

This model is used to evaluate the efficacy of a compound against generalized tonic-clonic seizures.

Materials:

-

Male Swiss mice (20-25 g)

-

Electroconvulsive shock apparatus with corneal electrodes

-

0.9% saline solution

-

This compound

-

Vehicle control

Procedure:

-

Animal Acclimation: Acclimatize the mice to the laboratory environment for at least 3 days prior to the experiment.

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test.

-

Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Induction of Seizure:

-

Gently restrain the mouse.

-

Place the corneal electrodes on the corneas.

-

Deliver a constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by an initial phase of tonic flexion followed by a longer phase of tonic extension of the hindlimbs.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.

-

Data Analysis:

-

Calculate the percentage of animals protected in the drug-treated group compared to the vehicle-treated group.

-

Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

-

Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice

This model is used to assess the ability of a compound to raise the seizure threshold.

Materials:

-

Male Swiss mice (20-25 g)

-

Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

-

This compound

-

Vehicle control

-

Observation chambers

Procedure:

-

Animal Acclimation: Acclimatize the mice as described for the MES model.

-

Drug Administration: Administer this compound or vehicle control at a predetermined time before PTZ injection.

-

PTZ Injection: Administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg).

-

Observation: Immediately place the mouse in an individual observation chamber and observe for the onset and severity of seizures for at least 30 minutes. Seizure activity is typically scored using a standardized scale (e.g., Racine scale). The primary endpoint is the presence or absence of clonic seizures lasting for at least 5 seconds.

-

Endpoint: An animal is considered protected if it does not exhibit a clonic seizure.

-

Data Analysis:

-

Calculate the percentage of animals protected in the drug-treated group.

-

Determine the ED₅₀ using probit analysis.

-

Visualizations

Experimental Workflow for GlyT1 Inhibitor Evaluation

The following diagram illustrates a typical experimental workflow for the screening and validation of a GlyT1 inhibitor like this compound.

Caption: A typical workflow for GlyT1 inhibitor evaluation.

Logical Relationship of GlyT1 Inhibition

This diagram illustrates the logical relationship from the molecular action of this compound to its potential therapeutic outcomes.

Caption: Logical flow from GlyT1 inhibition to effects.

Conclusion

This compound is a valuable research tool for investigating the role of the glycine transporter 1 in various physiological and pathological processes. Its high potency and selectivity make it a suitable compound for preclinical studies aimed at understanding the therapeutic potential of GlyT1 inhibition. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area of neuroscience.

References

- 1. benchchem.com [benchchem.com]

- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 3. Pharmacokinetics and cerebral distribution of glycine administered to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]

- 6. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Role of LY2365109 in Glycine Neurotransmission: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LY2365109, a potent and selective inhibitor of the glycine transporter 1 (GlyT1). By blocking the reuptake of glycine from the synaptic cleft, LY2365109 effectively increases extracellular glycine concentrations, thereby modulating the activity of both N-methyl-D-aspartate (NMDA) receptors and strychnine-sensitive glycine receptors. This guide details the pharmacological properties of LY2365109, presents its quantitative data in structured tables, outlines detailed experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows involved in its mechanism of action. This document is intended to serve as a core resource for researchers and professionals in the fields of neuroscience and drug development investigating the therapeutic potential of GlyT1 inhibition.

Introduction to Glycine Neurotransmission and LY2365109

Glycine is a crucial amino acid neurotransmitter in the central nervous system (CNS) with a dual role. In the spinal cord and brainstem, it acts as the primary inhibitory neurotransmitter by binding to strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.[1][2] Activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and inhibiting its firing.[1] Conversely, in the forebrain, glycine acts as an essential co-agonist at the NMDA subtype of glutamate receptors.[3][4] The binding of both glutamate and glycine is required for the opening of the NMDA receptor channel, which is permeable to calcium ions (Ca²⁺) and plays a critical role in synaptic plasticity, learning, and memory.[5][6]

The synaptic concentration of glycine is tightly regulated by two high-affinity glycine transporters: GlyT1 and GlyT2. GlyT1 is predominantly expressed in glial cells in the forebrain and co-localized with NMDA receptors, while GlyT2 is primarily found in presynaptic terminals of glycinergic neurons in the brainstem and spinal cord.[7] By controlling the reuptake of glycine, GlyT1 is a key modulator of both inhibitory and excitatory neurotransmission.

LY2365109 is a potent and selective inhibitor of GlyT1.[8] Its chemical name is N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride. By inhibiting GlyT1, LY2365109 increases the extracellular concentration of glycine, thereby potentiating both NMDA receptor-mediated excitatory neurotransmission and glycine receptor-mediated inhibitory neurotransmission. This dual action has positioned LY2365109 and other GlyT1 inhibitors as potential therapeutic agents for a range of neurological and psychiatric disorders, including schizophrenia and epilepsy.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for LY2365109, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of LY2365109

| Parameter | Target | Species | Value | Reference |

| IC₅₀ | GlyT1 | Human | 15.8 nM | [8] |

| IC₅₀ | GlyT2 | Human | > 30,000 nM | [8] |

| Selectivity | GlyT2/GlyT1 | Human | > 1900-fold | [8] |

Table 2: In Vivo Effects of LY2365109 Administration in Rodents

| Species | Dose | Route | Effect | Magnitude of Change | Reference |

| Rat | 10 mg/kg | p.o. | Increased striatal glycine | 2-fold increase | [3] |

| Rat | 10 mg/kg | p.o. | Increased CSF glycine | 3-fold increase | [3] |

| Mouse | 3-30 mg/kg | s.c. | Dose-dependent increase in CSF glycine | Not specified | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of LY2365109.

[³H]Glycine Uptake Assay in CHO-K1 Cells Expressing hGlyT1a

This assay is a fundamental method to determine the inhibitory potency of compounds on the GlyT1 transporter.

Materials:

-

Chinese Hamster Ovary (CHO-K1) cells stably expressing human GlyT1a.

-

[³H]Glycine (specific activity ~40-60 Ci/mmol).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

-

Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).

-

Scintillation cocktail.

-

96-well cell culture plates.

-

LY2365109 and other test compounds.

-

Sarcosine (for determining non-specific uptake).

Procedure:

-

Cell Culture: Plate CHO-K1/hGlyT1a cells in 96-well plates at a density of 40,000 cells/well and culture overnight.

-

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with 200 µL of pre-warmed KRH buffer.

-

Compound Incubation: Add 100 µL of KRH buffer containing various concentrations of LY2365109 or other test compounds to the wells. For determining non-specific uptake, use a high concentration of a known GlyT1 inhibitor like sarcosine (e.g., 1 mM). Incubate for 15 minutes at room temperature.

-

Initiation of Uptake: Add 100 µL of KRH buffer containing [³H]Glycine (final concentration, e.g., 50 nM) to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate for 10 minutes at room temperature.

-

Termination of Uptake: Rapidly aspirate the assay solution and wash the cells three times with 200 µL of ice-cold KRH buffer to terminate the uptake.

-

Cell Lysis: Add 100 µL of 1% SDS lysis buffer to each well and incubate for 30 minutes at 37°C to lyse the cells.

-

Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of LY2365109 compared to the control (no inhibitor) after subtracting the non-specific uptake. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[9]

In Vivo Microdialysis for Glycine Measurement in the Rat Hippocampus

This technique allows for the measurement of extracellular glycine levels in the brain of a freely moving animal.[2][10]

Materials:

-

Male Sprague-Dawley rats (250-300 g).

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., CMA 12, 4 mm membrane).

-

Guide cannula.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.

-

HPLC system with fluorescence detection.

-

o-phthaldialdehyde (OPA) for derivatization.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the hippocampus (AP: -5.6 mm, ML: +4.8 mm, DV: -3.8 mm from bregma).[11][12] Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1.0 µL/min.

-

Baseline Collection: Allow the system to equilibrate for at least 2 hours. Collect dialysate samples every 20 minutes for at least 1 hour to establish a stable baseline of extracellular glycine.

-

Drug Administration: Administer LY2365109 (e.g., 10 mg/kg, p.o.) or vehicle.

-

Post-dosing Collection: Continue to collect dialysate samples every 20 minutes for at least 3 hours post-administration.

-

Sample Analysis: Derivatize the glycine in the dialysate samples with OPA. Analyze the samples using an HPLC system with a fluorescence detector to quantify the glycine concentration.

-

Data Analysis: Express the glycine concentrations as a percentage of the baseline average for each animal.

Whole-Cell Patch-Clamp Electrophysiology of Glycine-Evoked Currents

This method is used to directly measure the effect of glycine on neuronal activity and how it is modulated by compounds like LY2365109.[7][13]

Materials:

-

Spinal cord slices from rodents.

-

Recording chamber with a perfusion system.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (3-5 MΩ resistance).

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Intracellular solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP, pH 7.3).

-

Glycine, strychnine, and other pharmacological agents.

Procedure:

-

Slice Preparation: Prepare transverse spinal cord slices (300-400 µm thick) from a rodent and maintain them in a holding chamber with oxygenated aCSF.

-

Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

-

Cell Identification: Visualize neurons in the dorsal horn using an upright microscope with DIC optics.

-

Whole-Cell Recording: Approach a neuron with a patch pipette filled with intracellular solution. Form a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.

-

Data Acquisition: Clamp the neuron at a holding potential of -70 mV.

-

Glycine Application: Apply glycine (e.g., 100 µM) to the slice via the perfusion system to evoke an inward chloride current.

-

Pharmacological Modulation: Co-apply strychnine (e.g., 1 µM) with glycine to confirm the current is mediated by glycine receptors. To study the effect of GlyT1 inhibition, pre-incubate the slice with LY2365109 before applying glycine.

-

Data Analysis: Measure the amplitude and kinetics of the glycine-evoked currents in the different conditions.

Assessment of Locomotor and Respiratory Effects

These behavioral assays are crucial for evaluating the in vivo effects and potential side effects of LY2365109.

Locomotor Activity:

-

Apparatus: Open field arena (e.g., 40x40x40 cm) equipped with infrared beams or a video tracking system.[5][14]

-

Procedure:

-

Habituate the animal to the testing room for at least 30 minutes.

-

Administer LY2365109 or vehicle.

-

Place the animal in the center of the open field arena.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 30-60 minutes).[5][15]

-

Analyze the data to assess dose-dependent effects on motor performance.[5]

-

Respiratory Function:

-

Procedure:

-

Calibrate the plethysmography system.

-

Place the conscious, unrestrained animal into the chamber and allow it to acclimatize.

-

Administer LY2365109 or vehicle.

-

Record respiratory parameters (e.g., respiratory rate, tidal volume) over time.

-

Analyze the data to identify any dose-dependent respiratory impairments.[8]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by LY2365109 and the workflows of the experimental protocols described above.

Mechanism of Action of LY2365109

Downstream Signaling of NMDA Receptor Activation

Glycine Receptor Signaling and Clustering

Experimental Workflow for In Vivo Microdialysis

Discussion and Future Directions

LY2365109 serves as a valuable pharmacological tool for elucidating the complex roles of glycine neurotransmission in the CNS. Its high potency and selectivity for GlyT1 allow for precise manipulation of extracellular glycine levels, enabling detailed investigations into the downstream consequences of enhanced glycinergic signaling.

The potentiation of NMDA receptor function through increased glycine co-agonism is a primary mechanism by which LY2365109 is thought to exert its effects on cognition and synaptic plasticity.[3] This has significant implications for the treatment of disorders characterized by NMDA receptor hypofunction, such as schizophrenia. Further research is warranted to explore the specific downstream signaling pathways, beyond CaMKII and CREB, that are modulated by GlyT1 inhibition and contribute to its pro-cognitive effects.

The effects of LY2365109 on strychnine-sensitive glycine receptors are more complex. In regions where these receptors are predominantly inhibitory, such as the spinal cord and brainstem, increased glycine levels can lead to enhanced inhibition. This may contribute to the observed adverse effects at higher doses, such as locomotor and respiratory impairments.[8] However, this enhanced inhibition could also be therapeutically beneficial in conditions of hyperexcitability, such as epilepsy.[19] The development of GlyT1 inhibitors with greater regional selectivity could be a promising avenue for future drug development.

References

- 1. en.bio-protocol.org [en.bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. Strychnine-sensitive stabilization of postsynaptic glycine receptor clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gephyrin Is Critical for Glycine Receptor Clustering But Not for the Formation of Functional GABAergic Synapses in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 8. anilocus.com [anilocus.com]

- 9. researchgate.net [researchgate.net]

- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Decreases in rat extracellular hippocampal glucose concentration associated with cognitive demand during a spatial task - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Whole Cell Patch Clamp Protocol [protocols.io]

- 14. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Frontiers | Lung function measurements in rodents in safety pharmacology studies [frontiersin.org]

- 17. Video: Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]

- 18. Measuring respiratory function in mice using unrestrained whole-body plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Whole-Cell Patch-Clamp Recordings on Spinal Cord Slices | Springer Nature Experiments [experiments.springernature.com]

The Indirect Potentiation of NMDA Receptors by LY2365109: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-D-aspartate (NMDA) receptors are critical players in excitatory neurotransmission and synaptic plasticity, processes fundamental to learning and memory. Their dysfunction is implicated in a range of neurological and psychiatric disorders. Consequently, modulating NMDA receptor activity is a key therapeutic strategy. This technical guide delves into the effects of LY2365109 on NMDA receptors, focusing on its indirect mechanism of action as a selective inhibitor of the Glycine Transporter 1 (GlyT1). By increasing the synaptic availability of the NMDA receptor co-agonist glycine, LY2365109 enhances NMDA receptor function, offering a nuanced approach to therapeutic intervention.

Mechanism of Action: GlyT1 Inhibition

LY2365109 does not bind directly to the NMDA receptor. Instead, its primary target is GlyT1, a transporter responsible for the reuptake of glycine from the synaptic cleft.[1][2] Glycine is an obligatory co-agonist for the activation of NMDA receptors, meaning both glutamate and glycine must bind to the receptor for the ion channel to open.[1] By inhibiting GlyT1, LY2365109 effectively increases the concentration of glycine in the synapse, thereby potentiating NMDA receptor activity.[1][2] This indirect modulatory effect provides a mechanism to enhance NMDA receptor signaling without direct receptor agonism, which can be associated with excitotoxicity.[2]

Quantitative Data on LY2365109's Effect on Glycine Levels

The efficacy of LY2365109 in elevating extracellular glycine concentrations has been demonstrated in preclinical studies. The following table summarizes key quantitative findings.

| Parameter | Species | Brain Region | Dose and Route | Fold Increase | Baseline Concentration | Post-treatment Concentration | Reference |

| Glycine Concentration | Rat | Striatum | 10 mg/kg, p.o. | 2-fold | 1.52 µM | 3.6 µM | [3][4] |

| Glycine Concentration | Rat | Cerebrospinal Fluid (CSF) | 10 mg/kg, p.o. | 3-fold | 10.38 µM | 36 µM | [3][4] |

Experimental Protocols

The investigation of LY2365109's effects on NMDA receptors involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

In Vivo Microdialysis for Measuring Extracellular Glycine

This technique allows for the in vivo sampling and quantification of neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To measure the effect of LY2365109 on extracellular glycine concentrations.

Materials:

-

Microdialysis probes

-

Guide cannula

-

Syringe pump

-

Fraction collector

-

HPLC system with fluorescence or mass spectrometry detection

-

Artificial cerebrospinal fluid (aCSF)

-

LY2365109 solution

-

Anesthetized or freely moving rat model

Procedure:

-

Surgical Implantation: Surgically implant a guide cannula into the target brain region (e.g., striatum or prefrontal cortex) of the rat. Allow for a post-operative recovery period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for at least 60-90 minutes to establish a stable baseline of glycine levels.

-

Drug Administration: Administer LY2365109 (e.g., 10 mg/kg, p.o.) or vehicle.

-

Sample Collection: Continue to collect dialysate samples for several hours post-administration.

-

Sample Analysis: Analyze the glycine concentration in the dialysate samples using HPLC coupled with either fluorescence detection (after derivatization with a fluorescent tag) or mass spectrometry.[4]

-

Data Analysis: Express the post-treatment glycine levels as a percentage change from the baseline.

Electrophysiology for Measuring NMDA Receptor Potentiation

Whole-cell patch-clamp electrophysiology is used to directly measure the potentiation of NMDA receptor-mediated currents in neurons.

Objective: To determine if the LY2365109-induced increase in glycine potentiates NMDA receptor currents.

Materials:

-

Brain slice preparation setup (vibratome)

-

Patch-clamp rig (microscope, micromanipulators, amplifier)

-

Glass micropipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

NMDA, glycine, and other pharmacological agents

-

LY2365109 solution

Procedure:

-

Brain Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or prefrontal cortex) from a rodent.

-

Recording: Obtain whole-cell patch-clamp recordings from identified neurons (e.g., pyramidal neurons).

-

Baseline NMDA Currents: Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by electrical stimulation of afferent fibers in the presence of AMPA and GABA receptor blockers. Alternatively, apply a puff of NMDA solution directly onto the recorded neuron.

-

Application of LY2365109: Bath-apply LY2365109 to the brain slice.

-

Potentiation Measurement: Re-measure the NMDA receptor-mediated currents in the presence of LY2365109.

-

Data Analysis: Compare the amplitude and/or charge transfer of the NMDA receptor currents before and after the application of LY2365109 to quantify the degree of potentiation.[5][6]

Visualizations

Signaling Pathway of LY2365109 Action

Caption: Mechanism of LY2365109 action at the synapse.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis experiment.

Logical Relationship of NMDA Receptor Activation

Caption: Requirements for NMDA receptor activation.

Conclusion

LY2365109 represents a sophisticated approach to modulating NMDA receptor function. By selectively inhibiting GlyT1, it elevates synaptic glycine levels, thereby potentiating NMDA receptor-mediated neurotransmission. This indirect mechanism of action holds therapeutic promise for conditions associated with NMDA receptor hypofunction, offering a potentially more controlled and safer alternative to direct receptor agonists. The experimental protocols and data presented in this guide provide a framework for the continued investigation of LY2365109 and other GlyT1 inhibitors in the context of NMDA receptor pharmacology and the development of novel central nervous system therapies.

References

- 1. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 2. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. journals.physiology.org [journals.physiology.org]

Preclinical Research on LY2365109 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] GlyT1 is a key protein responsible for the reuptake of glycine, an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, from the synaptic cleft. By blocking GlyT1, LY2365109 increases the extracellular concentration of glycine, thereby enhancing NMDA receptor-mediated neurotransmission. This mechanism of action has positioned LY2365109 as a promising therapeutic candidate for central nervous system (CNS) disorders associated with hypoglutamatergic function, such as schizophrenia and epilepsy.[3] This technical guide provides a comprehensive overview of the preclinical research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing important pathways and workflows.

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Species/System | Reference |

| IC50 (GlyT1) | 15.8 nM | Human GlyT1a over-expressing cells | [1] |

| Ki (GlyT1) | 16 nM | Human GlyT1 | [3] |

| Selectivity (GlyT2 IC50) | > 30,000 nM | Human GlyT2 |

In Vivo Effects of this compound

| Animal Model | Dosing | Key Findings | Reference |

| Rats (Sprague-Dawley) | 0.3-30 mg/kg, p.o. | Dose-dependent elevations in cerebrospinal fluid (CSF) levels of glycine. | [1] |

| Rats | 10 mg/kg, p.o. | 2-fold increase in striatal glycine (1.52 µM to 3.6 µM) and 3-fold increase in CSF glycine (10.38 µM to 36 µM) via microdialysis. | [3] |

| Mice | 10-30 mg/kg, s.c. | Increased seizure thresholds. | [2][3] |

| Mice | Higher doses | Produced both stimulatory and inhibitory effects on motor performance and impaired respiration. | [3] |

Pharmacokinetic Profile of this compound

Experimental Protocols

[³H]Glycine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the glycine transporter 1.

Materials:

-

CHO cells stably transfected with human GlyT1 (hGlyT1).

-

[³H]Glycine.

-

This compound or other test compounds.

-

Uptake Buffer (e.g., 10 mM HEPES-Tris pH 7.4, 150 mM NaCl, 1 mM CaCl2, 2.5 mM KCl, 2.5 mM MgSO4, and 10 mM D-glucose).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Cell Plating: Seed hGlyT1-CHO cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in uptake buffer.

-

Assay Initiation: Aspirate the culture medium and wash the cells twice with uptake buffer.

-

Incubation: Add the test compound dilutions to the wells, followed by the addition of [³H]Glycine. Incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Assay Termination: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]glycine uptake against the logarithm of the test compound concentration.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to GlyT1 by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing hGlyT1.

-

Radioligand (e.g., [³H]LY2365109).

-

Unlabeled this compound or other test compounds.

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Microdialysis in Rats

This technique is used to measure extracellular levels of glycine in specific brain regions of freely moving animals following the administration of this compound.

Materials:

-

Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Guide cannula.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

Analytical system for glycine quantification (e.g., HPLC with fluorescence detection).

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Equilibration: Allow the system to equilibrate for at least 60-90 minutes to achieve a stable baseline.

-

Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to determine the basal glycine concentration.

-

Drug Administration: Administer this compound (e.g., via oral gavage).

-

Post-Dose Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.

-

Sample Analysis: Analyze the glycine concentration in the dialysate samples using a suitable analytical method.

-

Data Analysis: Express the post-dose glycine levels as a percentage of the baseline and plot the time course of glycine concentration changes.

Mandatory Visualization

Caption: Signaling pathway of this compound action.

References

An In-depth Technical Guide to LY2365109 Hydrochloride for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). By blocking the reuptake of glycine, LY2365109 elevates extracellular glycine concentrations in the central nervous system. This mechanism enhances N-methyl-D-aspartate (NMDA) receptor function, as glycine is an essential co-agonist at this receptor. Consequently, this compound has emerged as a valuable pharmacological tool for investigating the role of GlyT1 and NMDA receptor modulation in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Core Data Presentation

In Vitro Activity of LY2365109

| Parameter | Species | Transporter | Value | Reference(s) |

| IC50 | Human | GlyT1a | 15.8 nM | [1] |

| IC50 | Human | GlyT2 | > 30,000 nM | [2] |

| Ki | Human | GlyT1 | 16 nM | [3] |

In Vivo Effects of this compound

| Species | Administration Route | Dose Range | Observed Effect | Quantitative Data | Reference(s) |

| Rat | Oral (p.o.) | 0.3 - 30 mg/kg | Dose-dependent elevation of glycine in cerebrospinal fluid (CSF). | A 10 mg/kg dose resulted in a 2 to 3-fold increase in glycine in striatal microdialysates and CSF. | [1] |

| Mouse | Not Specified | Not Specified | Increased seizure threshold. | ED50 in the maximal electroshock seizure (MES) test is not available in the searched literature. | [1] |

| Rat | Not Specified | Higher Doses | Profound locomotor and respiratory impairments. | Specific dose levels for these adverse effects are not detailed in the searched literature. | [2] |

Pharmacokinetic Profile of this compound

| Species | Administration Route | Cmax | Tmax | Half-life (t1/2) | Oral Bioavailability | Reference(s) |

| Rat | Oral (p.o.) | Data not available | Data not available | Data not available | Data not available | Not available in the searched literature. |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the glycine transporter 1 (GlyT1). GlyT1 is primarily responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By blocking this transporter, LY2365109 increases the extracellular concentration of glycine. Glycine acts as a mandatory co-agonist at the NMDA receptor, meaning that both glycine and glutamate must bind to the receptor for it to be activated. The potentiation of NMDA receptor activity by elevated synaptic glycine levels is the key mechanism through which LY2365109 influences neuronal function. This enhancement of NMDA receptor-mediated neurotransmission is being investigated for its therapeutic potential in conditions associated with NMDA receptor hypofunction, such as schizophrenia, and for its neuroprotective and anticonvulsant properties.[4][5][6]

Caption: Signaling pathway of this compound.

Experimental Protocols

In Vitro Glycine Uptake Assay

This protocol is designed to determine the inhibitory activity of LY2365109 on GlyT1 expressed in a cellular system.

Materials:

-

Cell line stably expressing human GlyT1 (e.g., CHO-K1 cells)

-

Cell culture medium and supplements

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

[³H]-glycine (radiolabeled glycine)

-

This compound stock solution

-

Scintillation cocktail and scintillation counter

Procedure:

-

Cell Culture: Culture the GlyT1-expressing cells in appropriate flasks or plates until they reach a suitable confluency.

-

Cell Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Initiation:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with the different concentrations of LY2365109 or vehicle for a specified time (e.g., 15-30 minutes) at room temperature.

-

Add a solution containing a fixed concentration of [³H]-glycine and the corresponding concentration of LY2365109 to initiate the uptake.

-

-

Uptake Termination: After a defined incubation period (e.g., 10-20 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells using a suitable lysis buffer.

-

Transfer the cell lysate to scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-